2-fluoro-N-isopropyl-N-(trifluoromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-fluoro-N-isopropyl-N-(trifluoromethyl)aniline is an organic compound with the molecular formula C10H11F4N. It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by isopropyl and trifluoromethyl groups, and one of the hydrogen atoms on the benzene ring is replaced by a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-isopropyl-N-(trifluoromethyl)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 2-fluoroaniline with isopropyl and trifluoromethyl reagents . The reaction typically requires a base such as sodium hydride or potassium carbonate and is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-isopropyl-N-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Amines, thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives .
Scientific Research Applications
2-fluoro-N-isopropyl-N-(trifluoromethyl)aniline has several scientific research applications:
Mechanism of Action
The mechanism by which 2-fluoro-N-isopropyl-N-(trifluoromethyl)aniline exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, which can influence its biological activity . The compound may interact with enzymes or receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)aniline: Similar in structure but lacks the isopropyl group.
4-Fluoroaniline: Similar in structure but lacks the trifluoromethyl and isopropyl groups.
3-(Trifluoromethyl)aniline: Similar in structure but the trifluoromethyl group is positioned differently on the benzene ring.
Uniqueness
2-fluoro-N-isopropyl-N-(trifluoromethyl)aniline is unique due to the presence of both the trifluoromethyl and isopropyl groups, which confer distinct chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H11F4N |
---|---|
Molecular Weight |
221.19 g/mol |
IUPAC Name |
2-fluoro-N-propan-2-yl-N-(trifluoromethyl)aniline |
InChI |
InChI=1S/C10H11F4N/c1-7(2)15(10(12,13)14)9-6-4-3-5-8(9)11/h3-7H,1-2H3 |
InChI Key |
GMLFUWBPHBAIJK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C1=CC=CC=C1F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.